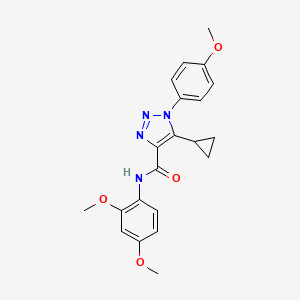
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that triazole derivatives often exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below:
Anticancer Activity
Studies have shown that triazole compounds can inhibit the growth of cancer cells. For instance, modifications in the triazole ring have been linked to enhanced cytotoxicity against various cancer cell lines. In a study involving a series of triazole derivatives, compounds similar to the one demonstrated significant antiproliferative effects against human colon adenocarcinoma and breast cancer cells with IC50 values ranging from 0.5 to 10 µM .
Anti-inflammatory Effects
Triazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. The compound's potential to modulate these pathways could position it as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of triazoles is well-documented. Preliminary screenings of related compounds have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may exhibit similar properties .
Case Studies and Research Findings
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in disease processes. For instance:
- Inhibition of Kinases : Triazole derivatives have been shown to inhibit various kinases involved in cancer progression.
- Receptor Modulation : Interaction with receptors such as COX enzymes can lead to reduced inflammation and pain.
Propiedades
IUPAC Name |
5-cyclopropyl-N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-15-8-6-14(7-9-15)25-20(13-4-5-13)19(23-24-25)21(26)22-17-11-10-16(28-2)12-18(17)29-3/h6-13H,4-5H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZWWDFIBFVOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














